
Ethyl 5-fluorohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-fluorohexanoate: is an organic compound with the molecular formula C8H15FO2 It is an ester derived from hexanoic acid and ethanol, with a fluorine atom attached to the fifth carbon of the hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 5-fluorohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromohexanoate with potassium fluoride in the presence of a phase-transfer catalyst like tetra-n-butylammonium fluoride. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 140°C) to facilitate the substitution of the bromine atom with a fluorine atom .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and extraction are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-fluorohexanoate undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 5-Fluorohexanoic acid and ethanol.
Reduction: 5-Fluorohexanol.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 5-fluorohexanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 5-fluorohexanoate involves its interaction with various molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. In enzyme-catalyzed reactions, the presence of the fluorine atom can alter the enzyme’s substrate specificity and catalytic efficiency .
Comparaison Avec Des Composés Similaires
- Ethyl 2-fluorohexanoate
- Ethyl 3-fluorohexanoate
- Ethyl 4-fluorohexanoate
Comparison: Ethyl 5-fluorohexanoate is unique due to the position of the fluorine atom on the fifth carbon of the hexanoic acid chain. This positional isomerism can lead to differences in chemical reactivity, physical properties, and biological activity compared to its analogs. For instance, the specific placement of the fluorine atom can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets .
Propriétés
Numéro CAS |
63765-77-5 |
|---|---|
Formule moléculaire |
C8H15FO2 |
Poids moléculaire |
162.20 g/mol |
Nom IUPAC |
ethyl 5-fluorohexanoate |
InChI |
InChI=1S/C8H15FO2/c1-3-11-8(10)6-4-5-7(2)9/h7H,3-6H2,1-2H3 |
Clé InChI |
NPPLOQPYSBIGSI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



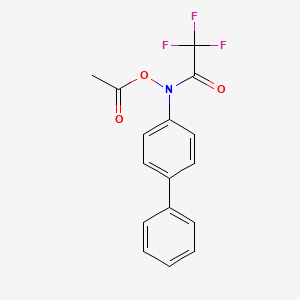
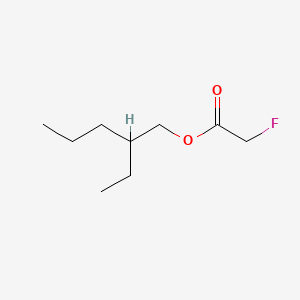
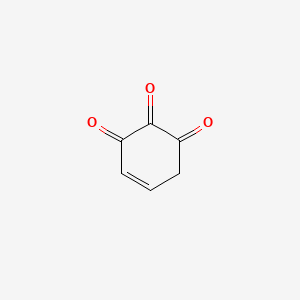
![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)

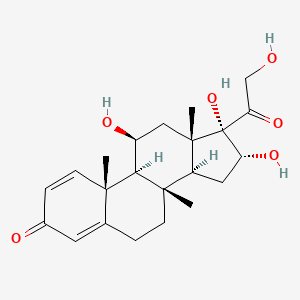

![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
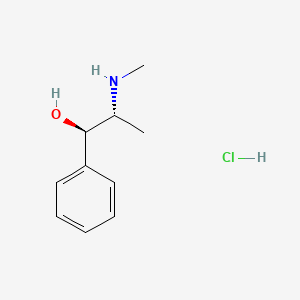

![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)
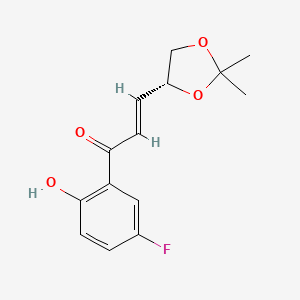
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[3-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B13414386.png)
